![molecular formula C20H21N3O4 B11074691 3,4-dimethoxy-N-[1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B11074691.png)
3,4-dimethoxy-N-[1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-DIMETHOXY-N~1~-[1-(2-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]BENZAMIDE is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities .
准备方法
The synthesis of 3,4-DIMETHOXY-N~1~-[1-(2-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]BENZAMIDE typically involves the reaction of 3,4-dimethoxybenzoic acid with appropriate amine derivatives under specific conditions. The reaction is usually carried out in the presence of coupling agents such as N,N,N’,N’-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and bases like N-Methylmorpholine (NMM) in a solvent like dimethylformamide (DMF) .
化学反应分析
3,4-DIMETHOXY-N~1~-[1-(2-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
科学研究应用
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It has shown potential as an antioxidant and antibacterial agent.
Medicine: Research indicates its potential use in developing drugs for treating various diseases due to its biological activities.
Industry: It is used in the production of certain polymers and as a stabilizer in some industrial processes.
作用机制
The mechanism of action of 3,4-DIMETHOXY-N~1~-[1-(2-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used .
相似化合物的比较
Similar compounds include other benzamide derivatives like 2,3-dimethoxybenzamide and 3-acetoxy-2-methylbenzamide. These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their biological activities and applications .
属性
分子式 |
C20H21N3O4 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC 名称 |
3,4-dimethoxy-N-[2-(2-methoxyphenyl)-5-methylpyrazol-3-yl]benzamide |
InChI |
InChI=1S/C20H21N3O4/c1-13-11-19(23(22-13)15-7-5-6-8-16(15)25-2)21-20(24)14-9-10-17(26-3)18(12-14)27-4/h5-12H,1-4H3,(H,21,24) |
InChI 键 |
IKZGKASFQHLPEZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-amino-N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11074608.png)
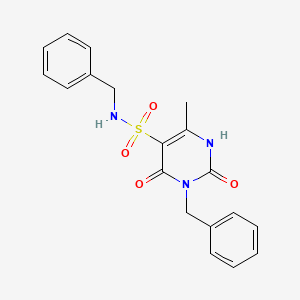
![2-amino-4-(2,3-dichlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11074612.png)
![5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11074622.png)
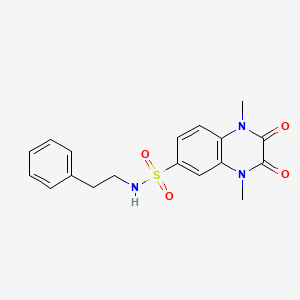
![1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]urea](/img/structure/B11074629.png)
![2-(1-benzyl-3-{[(4-methylphenyl)sulfonyl]methyl}-1H-indol-2-yl)-N-(2-hydroxyethyl)acetamide](/img/structure/B11074632.png)
![8-Ethyl-2-{4-[(4-methoxy-4-oxo-2-phenylbutyl)carbamothioyl]piperazin-1-yl}-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11074640.png)
![diethyl {[(6-methoxy-1,2,3-trimethyl-1H-indol-5-yl)amino]methylidene}propanedioate](/img/structure/B11074644.png)
![(2Z)-N-(4-fluorophenyl)-3-(4-methoxybenzyl)-2-[(4-methoxybenzyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B11074645.png)
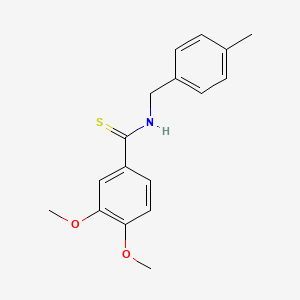
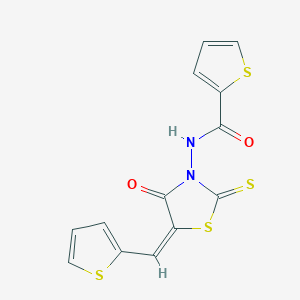
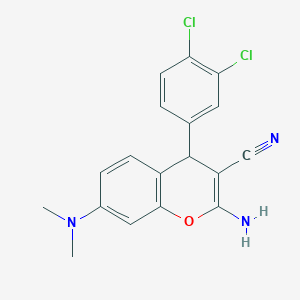
![3,6-dichloro-N-[(2-chlorophenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B11074664.png)
